molecular formula C14H19NO2 B8016995 tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B8016995
M. Wt: 233.31 g/mol
InChI Key: AQDSVNUFZKVZJZ-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene ring system, which can be derived from commercially available starting materials.

    Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the indene derivative under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.

    Final Product Formation: The final product, this compound, is obtained after purification through techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed:

    Oxidation Products: Oxo derivatives of the indene ring.

    Reduction Products: Dihydro derivatives with reduced double bonds.

    Substitution Products: Indene derivatives with substituted functional groups.

Scientific Research Applications

Chemistry: tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for the design of novel pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl 2,3-dihydro-1-oxo-1H-indene-2-carboxylate
  • tert-butyl 2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate

Comparison: tert-butyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)14(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDSVNUFZKVZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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